molecular formula C24H32O5Si B115649 (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 141607-35-4

(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No. B115649
CAS RN: 141607-35-4
M. Wt: 428.6 g/mol
InChI Key: OOVHEXLXHQNNLL-NJTYFVPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a complex organic molecule. It has a molecular weight of 438.63 and a molecular formula of C26H34O4Si .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group . The TBDPS group is often used in organic synthesis to protect hydroxyl groups, due to its stability under a variety of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle. It also contains a tert-butyldiphenylsilyl ether group, which is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.63 and a molecular formula of C26H34O4Si . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds demonstrate the structural complexity and the precision required in organic synthesis to achieve desired stereochemistry. For instance, the synthesis of complex structures from simpler sugar derivatives showcases the intricate manipulation of molecular architecture, crucial for developing compounds with specific properties (Reed et al., 2013).

Catalytic Applications

  • Catalysts derived from related compounds have been studied for their efficiency in olefin polymerization, indicating the potential of such structures in enhancing polymer production processes through improved catalytic activity and selectivity (Schmid et al., 2001).

Antifungal and Nematicidal Properties

  • Some derivatives have shown significant nematicidal and antifungal activities, suggesting their potential as bioactive agents in agricultural applications. This indicates the broader implications of these compounds beyond their structural and synthetic interest, extending into practical applications in pest and disease management (Srinivas et al., 2017).

Synthetic Methodology Development

  • The use of related structures in the development of synthetic methodologies, such as in the formation of enantioenriched compounds through indium-mediated reactions, showcases the importance of these compounds in advancing organic synthesis techniques. This not only highlights their role as intermediates but also their utility in creating complex, biologically relevant molecules (Johns et al., 2003).

Isomerization Reactions

  • Research on isomerization reactions facilitated by related compounds provides insights into the manipulation of double bonds in organic molecules, a crucial step in the synthesis of diverse chemical structures. This aspect underlines the compound's role in facilitating transformations that are pivotal for the synthesis of complex organic molecules (Wakamatsu et al., 2000).

Mechanism of Action

Target of Action

It is known that tert-butyldiphenylsilyl (tbdps) is a protecting group for alcohols . This suggests that the compound might interact with biological molecules that have alcohol groups, such as certain proteins or nucleic acids.

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group for alcohols . In chemical synthesis, protecting groups like TBDPS are used to temporarily mask reactive groups to prevent unwanted reactions. Once the desired reactions have taken place, the protecting groups can be removed to restore the original functionality of the molecule .

properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVHEXLXHQNNLL-NJTYFVPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441615
Record name (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

CAS RN

141607-35-4
Record name (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.